Product packaging for Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid(Cat. No.:CAS No. 78879-20-6)

Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B558400
CAS No.: 78879-20-6
M. Wt: 276.31 g/mol
InChI Key: HFPVZPNLMJDJFB-LBPRGKRZSA-M
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Description

Structural Context and Significance within Amino Acid Derivatives

Boc-Tic-OH is derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), an unnatural α-amino acid. nih.gov The structure of Boc-Tic-OH features a tetrahydroisoquinoline backbone substituted with a carboxylic acid group at the 3-position and a Boc protecting group attached to the nitrogen atom at the 2-position. ontosight.ai Tic is recognized as a constrained analog of phenylalanine and can serve as a surrogate for proline in various chemical structures. nih.gov This constrained cyclic structure imparts specific conformational properties when incorporated into peptides and other molecules, influencing their biological activity and interaction with targets. Boc-Tic-OH exists in different stereoisomeric forms, primarily the (S) and (R) isomers.

The general chemical formula for Boc-Tic-OH is C₁₅H₁₉NO₄, and its molecular weight is approximately 277.32 g/mol . ontosight.aiacrospharma.co.krsigmaaldrich.comchemdad.com

Key properties of common isomers include:

PropertyBoc-(S)-Tic-OHBoc-(R)-Tic-OH
CAS Number78879-20-6115962-35-1
Molecular Weight277.32277.32
Melting Point125-126.5 °C chemdad.comNot readily available
Optical Activity[α]²⁰/D +19.0±1.5° (c=0.7% in MeOH) sigmaaldrich.comchemdad.comNot readily available
PubChem CID664088 acrospharma.co.kruni.lu688607 labsolu.cafishersci.ca

Role of the Boc Protecting Group in Chemical Synthesis Strategies

The tert-butoxycarbonyl (Boc) group is a widely utilized acid-labile protecting group in organic synthesis, particularly for the temporary protection of amines. wikipedia.orgjk-sci.comgenscript.comtotal-synthesis.comspectrumchemical.com In the context of Boc-Tic-OH, the Boc group is attached to the amino group of the tetrahydroisoquinoline core. ontosight.ai Its primary role is to shield the reactive amino functionality, preventing unwanted side reactions during multi-step synthetic sequences, such as peptide coupling reactions. genscript.com

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.aijk-sci.comgenscript.com A key advantage of the Boc group is its lability under mild acidic conditions, allowing for its selective removal without affecting other functional groups that may be sensitive to basic conditions or hydrogenation. wikipedia.orggenscript.comtotal-synthesis.comlibretexts.org Common reagents for Boc deprotection include strong organic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgjk-sci.comgenscript.comlibretexts.org This orthogonality to other common protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenation) makes the Boc strategy valuable in complex syntheses, such as solid-phase peptide synthesis. total-synthesis.com

Overview of Research Trajectories and Applications of Boc-Tic-OH

Boc-Tic-OH serves as a versatile intermediate and building block in various areas of chemical research, particularly in the synthesis of complex organic molecules and pharmaceuticals. ontosight.aigenscript.comchemimpex.com Its incorporation into target molecules leverages the conformational constraints provided by the Tic residue and the synthetic handle offered by the protected amino and free carboxylic acid groups.

Research trajectories involving Boc-Tic-OH include:

Peptide Synthesis: Boc-Tic-OH is frequently employed as an amino acid building block in both solid-phase and solution-phase peptide synthesis. chemdad.comgenscript.comspectrumchemical.com Its protected amine allows for controlled peptide bond formation, contributing to the efficient assembly of peptide chains. genscript.com

Synthesis of Biologically Active Compounds and Pharmaceuticals: Boc-Tic-OH is a valuable intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. ontosight.aigenscript.comchemimpex.com The tetrahydroisoquinoline scaffold is present in numerous natural products and is a common feature in drug discovery. acs.org Incorporating the Tic residue can influence the pharmacological profile of compounds. nih.gov

Drug Discovery and Peptidomimetics: The unique structure of Tic, and thus Boc-Tic-OH, makes it useful in the design and synthesis of peptidomimetics – compounds that mimic peptides but often possess improved properties like increased stability or bioavailability. nih.gov Substituting Tic for natural amino acids like proline or phenylalanine can lead to novel structures with altered interactions with biological targets. nih.gov A notable example is the drug quinapril, where a Tic residue replaced proline in the related compound enalapril, resulting in an approved drug. nih.gov

Radiochemistry: Boc-protected Tic derivatives have been utilized in the synthesis of radiolabeled tyrosine analogs, such as radioiodinated and radiofluorinated compounds, for potential applications in medical imaging techniques like PET and SPECT. nih.gov

Material Science: Research has also explored the potential applications of Tic derivatives in creating novel materials with unique properties. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18NO4- B558400 Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid CAS No. 78879-20-6

Properties

CAS No.

78879-20-6

Molecular Formula

C15H18NO4-

Molecular Weight

276.31 g/mol

IUPAC Name

(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/p-1/t12-/m0/s1

InChI Key

HFPVZPNLMJDJFB-LBPRGKRZSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O

Pictograms

Irritant

Synonyms

78879-20-6; (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; Boc-Tic-OH; MLS000080285; (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; (S)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; SMR000038109; (3S)-2-tert-butoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylicacid; Boc-L-Tic-OH; (3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; (3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylicacid; (S)-(+)-2-(tertButoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylicacid; (3S)-2-[(tert-butyl)oxycarbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; AC1LDAWA; AC1Q1MXR; Maybridge1_008840; N-Boc-L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid; SCHEMBL66871; 15504_ALDRICH; cid_664088; CHEMBL1505896; STOCK4S-56261; 15504_FLUKA; BDBM93566; CTK7G2687

Origin of Product

United States

Synthesis and Derivatization Methodologies of Boc Tic Oh

Established Synthetic Routes for Boc-Tic-OH

The synthesis of Boc-Tic-OH typically involves the formation of the tetrahydroisoquinoline core structure, followed by or coupled with the introduction of the Boc protecting group. While direct synthesis of Boc-Tic-OH via methods like Pictet-Spengler with the Boc group already in place is less commonly detailed in the literature compared to Boc protection of the pre-formed Tic-OH, the core structure itself is often synthesized through established cyclization reactions.

Pictet-Spengler Condensation Approaches

The Pictet-Spengler reaction is a classical and versatile method for the synthesis of tetrahydroisoquinolines, including the Tic-OH scaffold. This reaction typically involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by intramolecular electrophilic aromatic substitution and ring closure. flybase.orgfishersci.iefishersci.cauni.lu Precursors such as phenylalanine or tryptophan derivatives can be utilized in Pictet-Spengler reactions to construct the tetrahydroisoquinoline ring system found in Tic-OH. fishersci.iefishersci.cauni.lu The driving force for this reaction is the electrophilicity of the iminium ion formed under acidic conditions. flybase.org While the Pictet-Spengler reaction primarily yields the Tic-OH core, subsequent derivatization, including Boc protection, is then performed.

Conventional Solution-Phase Synthesis Techniques

Solution-phase synthesis techniques are widely applied in organic chemistry and are relevant to the preparation of Boc-Tic-OH and its incorporation into larger molecules. In solution-phase peptide synthesis, Boc-protected amino acids, such as Boc-Tic-OH, are coupled sequentially in a homogeneous solution. This approach allows for the synthesis of peptide fragments, which can then be coupled to form longer peptide chains. For example, Boc-D-Tic-OBn (benzyl ester) has been utilized as an intermediate in solution-phase synthesis, undergoing deprotection as part of the synthetic sequence. uni.lu Solution-phase methods offer advantages in terms of scalability for large-scale preparations and ease of characterization of intermediates.

Solid-Phase Synthesis Integration

Solid-phase synthesis (SPS) is a powerful methodology widely used in peptide synthesis, and Boc-Tic-OH is a common building block in Boc-based SPS strategies. wikipedia.orgnih.govfishersci.seciteab.comwikipedia.orgfishersci.cawikipedia.orgwikipedia.org In Boc-SPS, the C-terminal amino acid, often Boc-protected, is attached to an insoluble solid support resin via a linker. citeab.com Subsequent amino acids, also Boc-protected, are coupled sequentially to the growing peptide chain on the resin. citeab.com The Boc group is removed in each cycle to allow for the coupling of the next amino acid. citeab.com Boc-Tic-OH can be incorporated into peptide sequences using standard peptide coupling reagents and protocols on various solid supports. wikipedia.orgciteab.com This approach simplifies purification as excess reagents and by-products are removed by washing the solid support.

Protecting Group Strategies Involving Boc

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and amino acids due to its stability under various reaction conditions and its facile removal under acidic conditions. nih.govontosight.aifishersci.atnih.gov

Boc Protection of Amines and Amino Acids

The introduction of the Boc group onto amines and amino acids, including Tic-OH, is typically achieved by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.govontosight.ainih.govguidetopharmacology.orgnih.gov This reaction can be performed under various conditions, including aqueous or anhydrous environments, and in different solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, or dichloromethane (B109758) (DCM). ontosight.ainih.govguidetopharmacology.org Common bases used include triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov The reaction proceeds via the attack of the amine nitrogen on a carbonyl group of Boc₂O, followed by the release of carbon dioxide and a tert-butoxide species. nih.gov The Boc group is stable to most nucleophiles and bases, making it compatible with orthogonal protection strategies where other protecting groups labile to base, such as Fmoc, are also present. ontosight.ai

Selective Deprotection Methodologies for Boc

The removal of the Boc protecting group is typically carried out under acidic conditions. fishersci.seontosight.aifishersci.atnih.govguidetopharmacology.orgnih.govenergy.govnih.gov Strong acids commonly employed for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like DCM or hydrochloric acid (HCl) in organic solvents such as methanol (B129727) or ethyl acetate. fishersci.atnih.govguidetopharmacology.orgnih.govenergy.gov The acidic conditions lead to the protonation of the carbamate (B1207046) oxygen, followed by the release of the free amine, carbon dioxide, and a tert-butyl cation. nih.gov The generation of the tert-butyl cation can sometimes lead to side reactions, such as the alkylation of nucleophilic functional groups present in the molecule. ontosight.ainih.govnih.gov To mitigate these side reactions, scavengers such as thiophenol or triisopropylsilane (B1312306) (TIPS) can be added to the deprotection mixture. wikipedia.orgontosight.ainih.govnih.gov

While acidic cleavage is the most common method, other less frequent methods for Boc deprotection exist, including certain basic conditions or the use of specific catalysts like ZnBr₂ for selective cleavage of secondary N-Boc groups. nih.govnih.govenergy.gov Selective deprotection of the Boc group in the presence of other acid-sensitive protecting groups is often possible due to the relatively high lability of the Boc group to acid. ontosight.ainih.gov Methods for selective Boc removal based on the nature of the amine (e.g., aromatic vs. aliphatic) or the solid support used in SPS have also been developed. fishersci.senih.gov

Acid-Catalyzed Boc Removal (e.g., TFA, HCl)

The deprotection of the Boc group is a fundamental step in utilizing Boc-Tic-OH for further reactions, such as peptide coupling. This deprotection is typically achieved through acid-catalyzed carbamate hydrolysis fishersci.co.uk. Common acids used for this purpose include trifluoroacetic acid (TFA) and hydrochloric acid (HCl) fishersci.co.ukresearchgate.netacsgcipr.org.

The mechanism involves protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and a tert-butyl cation acsgcipr.orgacsgcipr.org. The tert-butyl cation can then form isobutylene (B52900) or react with nucleophiles present in the reaction mixture acsgcipr.orgacsgcipr.org.

TFA has traditionally been a reagent of choice for Boc deprotection, often used in organic solvents like dichloromethane (DCM) acsgcipr.orgrsc.org. However, due to its corrosive properties and environmental persistence, greener alternatives are increasingly being explored for larger-scale processes acsgcipr.org. HCl, often used as a solution in organic solvents like dioxane or methanol, is another well-established method for Boc deprotection, known for being faster and more selective in some cases researchgate.netrsc.org. Research has also explored solvent-free deprotection methods using hydrogen chloride gas generated in situ researchgate.net.

Various solvents can be employed for acid-catalyzed Boc deprotection, including toluene, dichloromethane, methanol, dioxane, ethyl acetate, and methyl tert-butyl ether (MTBE) fishersci.co.uk. The choice of solvent and acid concentration can influence reaction time and yield rsc.org. For instance, using 4N HCl in 1,4-dioxane (B91453) has been shown to accomplish deprotection of Boc groups on resin-bound tetrahydroisoquinoline carboxylic acids acs.org. High-temperature deprotection in ionic liquids has also been investigated, showing that trace water can improve product purity and yield rsc.org.

It is important to consider potential side reactions during acid-catalyzed deprotection, such as the alkylation of nucleophilic sites on the substrate or product by the generated tert-butyl cation acsgcipr.org. Scavengers can be added to mitigate this issue acsgcipr.org.

Orthogonal Deprotection Strategies

Orthogonal deprotection strategies involve the use of protecting groups that can be selectively removed under different chemical conditions without affecting other protecting groups present in the molecule csic.esiris-biotech.dethieme-connect.de. This is particularly important in the synthesis of complex molecules like peptides, where multiple functional groups require temporary protection csic.esiris-biotech.de.

While the Boc group is acid-labile, other protecting groups are stable under these acidic conditions, allowing for selective Boc removal. Conversely, the Boc group is generally stable to most nucleophiles and bases, enabling orthogonal deprotection with base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) organic-chemistry.orgresearchgate.net. The Fmoc group is typically removed using bases such as piperidine (B6355638) csic.esiris-biotech.dethieme-connect.de.

The Boc/Benzyl (B1604629) (Boc/OBzl) scheme was an earlier orthogonal strategy, but it has limitations as both Boc and benzyl groups are sensitive to acids, although under different conditions (Boc to strong acid like TFA, OBzl to weaker acid or hydrogen fluoride) iris-biotech.de. The development of the Fmoc/tBu (Fmoc/tert-butyl) scheme provided a more truly orthogonal strategy, with Fmoc removed by base and tert-butyl-based groups (like the tBu ester or ether) removed by acid (e.g., TFA) csic.esiris-biotech.de. This allows for the selective removal of the Boc group from Boc-Tic-OH while other protecting groups, such as those on side chains or the C-terminus attached to a solid support, remain intact csic.esiris-biotech.de.

More complex orthogonal systems involving three or even four dimensions of orthogonality have been devised to facilitate the synthesis of highly complex structures like cyclic and branched peptides csic.es.

Advanced Derivatization Techniques for Boc-Tic-OH

Boc-Tic-OH serves as a versatile building block for the synthesis of a wide range of complex molecules ontosight.ai. Its derivatization can involve modifications of its existing functional groups or its incorporation into larger molecular architectures fishersci.co.uk.

Chemical Modification of Carboxylic Acid and Hydroxyl Functionalities

Boc-Tic-OH possesses a carboxylic acid functionality which can undergo various chemical modifications. Carboxylic acids can be converted into esters, amides, acyl hydrazides, or hydroxamic acids thermofisher.com. These transformations are often achieved through activation of the carboxylic acid group followed by reaction with the desired nucleophile thermofisher.comclockss.org. For example, amide bond formation can be achieved by activating the carboxylic acid of Boc-Tic-OH with reagents like ethyl chloroformate or dicyclohexylcarbodiimide (B1669883) (DCC) before reacting with an amine clockss.org. Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (B1436442) (HOBt) are commonly used coupling reagents for forming amide bonds between Boc-Tic-OH derivatives and amines nih.gov.

While the primary focus of Boc-Tic-OH is the protected amine and the carboxylic acid, modifications can also occur if additional functionalities are present on the tetrahydroisoquinoline core, such as hydroxyl groups. For instance, derivatives of Boc-Tic-OH with a hydroxyl group at the 7-position have been used in synthesis, where the hydroxyl group was alkylated in the presence of a base jst.go.jp.

Derivatization techniques can also be employed to convert the carboxylic acid group into other functionalities, such as an aliphatic amine, by coupling with a half-protected aliphatic diamine followed by deprotection thermofisher.com.

Integration into Complex Molecular Architectures

Boc-Tic-OH is frequently integrated into complex molecular architectures, particularly in the synthesis of peptides and peptidomimetics ontosight.ai. Its protected amino group and activated carboxylic acid (after activation) allow for its incorporation into peptide chains through standard coupling reactions ontosight.ai.

In solid-phase peptide synthesis (SPPS), Boc-protected amino acids, including Boc-Tic-OH, can be coupled to a solid support or a growing peptide chain acs.orgiris-biotech.de. After coupling, the Boc group is removed to allow for the addition of the next amino acid ontosight.aiacs.org. This iterative process allows for the construction of linear and cyclic peptides containing the Tic residue csic.esiris-biotech.de.

Beyond linear peptides, Boc-Tic-OH derivatives have been used as building blocks in the synthesis of more complex structures, such as N-functionalized carboxamides and thioamides, which have been explored as organocatalysts clockss.org. The incorporation of the rigid tetrahydroisoquinoline structure of Tic into peptides can influence their conformation and properties clockss.org.

Furthermore, Boc-Tic-OH derivatives have been utilized in the synthesis of various biologically active compounds and pharmaceutical intermediates ontosight.ainih.gov. This includes the preparation of analogues of kappa opioid receptor antagonists nih.gov and derivatives evaluated for activity against enzymes like aminopeptidase (B13392206) N (APN/CD13) and matrix metalloproteinase-2 (MMP-2), as well as histone deacetylases (HDACs) researchgate.net. The ability to selectively deprotect the Boc group allows for further functionalization and integration into diverse molecular scaffolds ontosight.ai.

The synthesis of complex tetrahydroisoquinoline derivatives, including those related to Tic, has also been explored through cycloaddition strategies, highlighting advanced methodologies for constructing the core scaffold before or during the introduction of functionalities and protecting groups like Boc researchgate.net.

Applications of Boc Tic Oh in Peptide and Pseudopeptide Chemistry

Utilization as a Building Block in Peptide Synthesis

Boc-Tic-OH serves as a versatile amino acid building block in peptide synthesis chemicalbook.comontosight.aichemdad.com. The presence of the tert-butoxycarbonyl (Boc) group protects the α-amino group, allowing for controlled coupling reactions ontosight.ai. This protecting group is readily cleaved under acidic conditions, revealing the free amino group for subsequent elongation of the peptide chain ontosight.ai. The incorporation of Boc-Tic-OH is typically achieved through standard peptide coupling methodologies.

Solid-Phase Peptide Synthesis (SPPS) Applications

Boc-Tic-OH is compatible with Solid-Phase Peptide Synthesis (SPPS), particularly within the Boc-based protection strategy researchgate.net. SPPS is a widely used technique where the growing peptide chain is anchored to an insoluble polymer support, enabling sequential addition of protected amino acids bachem.com. In Boc-SPPS, the Boc group serves as the temporary Nα-protecting group and is typically removed by treatment with trifluoroacetic acid (TFA) chempep.com. The C-terminal amino acid, often introduced as its cesium salt, is attached to a suitable resin, such as Merrifield resin or MBHA resin, which are common supports in Boc-SPPS chempep.com. Peptide coupling is facilitated by various reagents, including DCC/HOBt, HBTU, and TBTU chempep.com. Boc-Tic-OH has been successfully employed in Boc-SPPS for the synthesis of conformationally constrained peptide analogs nih.gov.

Solution-Phase Peptide Synthesis (LPPS) Applications

Boc-Tic-OH can also be utilized in Solution-Phase Peptide Synthesis (LPPS) publish.csiro.au. LPPS involves the stepwise assembly of peptides in a homogeneous liquid phase bachem.com. Common protection schemes in LPPS that are compatible with Boc-Tic-OH include Boc/Bzl and Z/tBu strategies bachem.com. Amide bond formation in LPPS can be achieved using activated amino acid esters, such as N-hydroxysuccinimide (HOSu) esters, or through the use of coupling reagents like DCC/HOBt bachem.comias.ac.in. Boc-Tic-OH has been used in the solution-phase synthesis of tetrahydroisoquinoline analogues, demonstrating its utility in this synthetic approach nih.gov.

Prevention of Diketopiperazine Formation in Peptide Chains

Diketopiperazine (DKP) formation is a known side reaction in peptide synthesis that can occur, particularly at the dipeptide stage, when the N-terminal amino acid is followed by certain residues like proline, pipecolic acid, or Tic peptide.compeptide.com. This cyclic byproduct can terminate peptide elongation. In Boc-based synthesis, strategies to mitigate DKP formation include the use of in situ neutralization protocols peptide.compeptide.com. Another approach involves coupling the second and third amino acids as a pre-formed dipeptide unit, thereby bypassing the reactive dipeptide-resin intermediate that is prone to DKP formation peptide.com. The incorporation of Boc-Tic-OH requires careful consideration of these strategies to minimize undesired DKP formation.

Development of Conformationally Constrained Peptides

The incorporation of Boc-Tic-OH is particularly valuable in the design and synthesis of conformationally constrained peptides nih.govacs.org. Tic is a non-proteinogenic amino acid that introduces rigidity into the peptide backbone due to its cyclic structure acs.org.

Design Principles for Conformational Restriction

Conformational restriction is a strategy used to limit the flexibility of a peptide chain, favoring specific three-dimensional arrangements dtic.milnih.gov. This is often achieved by substituting standard amino acids with constrained or cyclic amino acids like Tic acs.orgnih.gov. The cyclic structure of Tic significantly restricts the range of accessible backbone torsion angles (phi and psi) compared to linear amino acids nih.gov. Specifically, Tic residues tend to favor specific chi1 (χ1) conformations, typically the gauche (-) or gauche (+) rotamers acs.orgresearchgate.net. By limiting conformational freedom, the incorporation of Boc-Tic-OH can help to pre-organize the peptide into a desired conformation, which can be crucial for optimizing binding affinity and selectivity for a biological target. The design principles aim to mimic or stabilize specific secondary structures that are believed to be the biologically active conformation nih.govwho.int.

Synthesis of Bioactive Peptides and Peptidomimetics

Boc-Tic-OH is utilized in the solid-phase synthesis of bioactive peptide mimetics. medchemexpress.com The Tic residue itself is a non-canonical amino acid that can introduce conformational constraints into peptide structures, which is a key strategy in designing peptidomimetics with improved properties such as enhanced activity or metabolic stability. mdpi.comnih.gov Solid-phase peptide synthesis (SPPS) using Fmoc/tBu or Boc/Bzl strategies are common methods for incorporating amino acid derivatives like Boc-Tic-OH. acs.orgnih.gov

Opioid Receptor Ligands (e.g., Dmt-Tic Pharmacophore)

The Tic residue, particularly in conjunction with 2',6'-dimethyltyrosine (Dmt), forms a significant pharmacophore (Dmt-Tic) widely studied in the development of opioid receptor ligands. mdpi.comnih.govunica.itmdpi.comacs.org The Dmt-Tic sequence is recognized for its potent and selective interaction with opioid receptors, particularly the delta opioid receptor (DOR). mdpi.commdpi.comacs.org

Agonist and Antagonist Development

The Dmt-Tic pharmacophore is a central element in the design of both opioid receptor agonists and antagonists. mdpi.commdpi.comgoogle.comresearchgate.net For instance, H-Dmt-Tic-OH is a known potent and selective DOR antagonist. acs.org Modifications of the Dmt-Tic sequence have led to compounds with diverse pharmacological profiles, including selective DOR agonists, selective DOR antagonists, and mixed mu opioid receptor (MOR) agonist/DOR antagonists. mdpi.comunica.itnih.gov

The discovery of peptides like H-Tyr-Tic-Phe-Phe-OH (TIPP) and H-Tyr-Tic-Phe-OH (TIP), containing Tic at position 2, as potent and selective DOR antagonists marked a significant step in this area. mdpi.comnih.gov Further modifications, such as the incorporation of Dmt at the N-terminus or alterations at the C-terminus, have yielded analogs with varied activities. mdpi.comunica.itnih.gov For example, H-Dmt-Tic, the shortest peptide derived from TIPP, is a potent and selective DOR antagonist, and its modifications have shown a range of MOR and/or DOR selectivity and agonist/antagonist activities. mdpi.com

Mixed MOR agonist/DOR antagonists containing the Dmt-Tic pharmacophore have been developed, showing potential as analgesics with reduced tolerance and dependence. mdpi.comingentaconnect.com H-Dmt-Tic-[CH2NH]Phe-Phe-NH2 (DIPP-NH2[Ψ]) is an example of a pseudotetrapeptide with balanced MOR agonist/DOR antagonist properties. mdpi.comingentaconnect.com

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted on peptides containing the Tic residue, particularly those incorporating the Dmt-Tic pharmacophore, to understand the relationship between their chemical structure and their opioid receptor activity and selectivity. mdpi.comgoogle.comresearchgate.netkuleuven.be These studies have revealed that even minor structural changes can significantly alter the pharmacological profile of these molecules. unica.itresearchgate.net

The position and configuration of the Tic residue are crucial for activity. For instance, substituting position 2 with Tic in enkephalin and dermorphin (B549996) analogs converted their agonist activities to DOR selective antagonists. mdpi.com SAR studies on TIPP-derived compounds have shown that subtle structural differences can lead to either delta antagonist or delta agonist behavior. nih.gov The conformational rigidity imposed by the Tic residue plays a significant role in determining the interaction with opioid receptors. mdpi.commdpi.com

The Dmt-Tic pharmacophore itself has been a subject of detailed SAR investigations. unica.itacs.org Studies involving modifications at the N-terminus, C-terminus, and within the linker connecting Dmt-Tic to other moieties have provided insights into the structural determinants of opioid receptor binding affinity, selectivity, and intrinsic activity (agonist vs. antagonist). unica.itacs.org For example, N-alkylation of H-Dmt-Tic-OH has been shown to enhance DOR antagonism. acs.org

Other Pharmacologically Relevant Peptides

Beyond opioid receptor ligands, Boc-Tic-OH and the Tic residue are employed in the synthesis of other pharmacologically relevant peptides and peptidomimetics. mdpi.commdpi.comgoogle.com The constrained nature of Tic makes it a useful tool for influencing the conformation of peptides targeting various receptors. mdpi.com

For example, the D-Tic isomer (Fmoc-D-Tic-OH) has been used in the synthesis of [desArg10]HOE 140, a bradykinin (B550075) B1 receptor antagonist. acs.orgmedchemexpress.comahajournals.org Studies on bradykinin B1 receptor-related peptides have investigated the effect of incorporating D-Tic at specific positions on antagonist activity and resistance to enzymatic degradation. ahajournals.org While D-Tic in position 7 of des-Arg9-bradykinin analogs was found to be unfavorable for B1 receptor antagonism, its presence prevented degradation by angiotensin-converting enzyme (ACE). ahajournals.org

The incorporation of Tic residues has also been explored in the design of conformationally restricted analogs of other peptide hormones, such as oxytocin, to stabilize specific conformations and influence biological activity. scispace.com

Advanced Characterization and Conformational Analysis of Boc Tic Oh Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide invaluable experimental data for confirming the structure and purity of Boc-Tic-OH and its derivatives. These techniques probe the interaction of electromagnetic radiation with the molecule, yielding information about its functional groups, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution or solid state. auremn.org.br For Boc-Tic-OH and its derivatives, ¹H NMR and ¹³C NMR are routinely used to confirm the presence and environment of hydrogen and carbon atoms, respectively. researchgate.net Analysis of chemical shifts, coupling constants, and signal integrations in ¹H NMR spectra provides detailed information about the molecular skeleton and the relative positions of protons. oxinst.com For instance, the characteristic signals of the tert-butyl group of the Boc protecting group, the protons on the tetrahydroisoquinoline ring, and the acidic proton of the carboxylic acid group are expected and can be assigned. researchgate.net

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for establishing connectivity between atoms and confirming the assignment of signals. uni-frankfurt.de These experiments provide through-bond and through-space correlation information, aiding in the complete structural assignment of complex derivatives. uni-frankfurt.de

NMR is also a key experimental method for conformational analysis. auremn.org.brresearchgate.net Analysis of vicinal coupling constants can provide insights into the dihedral angles of flexible bonds, while Nuclear Overhauser Effect (NOE) correlations, typically observed in NOESY experiments, indicate spatial proximity between protons. researchgate.netbeilstein-journals.org These experimental constraints can be used to deduce preferred conformations in solution.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. chromtech.com For Boc-Tic-OH and its derivatives, MS is used to confirm the molecular ion peak, often observed as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or other adducts, which verifies the molecular weight of the synthesized compound. uni.lunih.govvwr.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements that can be used to determine the elemental composition, further confirming the identity and purity of the compound. MS is frequently coupled with chromatographic techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze mixtures and identify reaction products or impurities. chromtech.com The Total Ion Chromatogram (TIC) from an LC-MS run provides a general overview of the components eluting over time, with each peak representing the total ions detected for that component. chromtech.com

The PubChem entry for Boc-Tic-OH (CID 664088) lists predicted collision cross section values for various adducts, which can be useful for identification purposes in advanced MS experiments like ion mobility-mass spectrometry. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for Boc-Tic-OH Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺278.13868162.8
[M+Na]⁺300.12062172.8
[M+NH₄]⁺295.16522168.8
[M+K]⁺316.09456169.1
[M-H]⁻276.12412162.0
[M+Na-2H]⁻298.10607165.6
[M]⁺277.13085163.7
[M]⁻277.13195163.7

Optical Rotation and Chiroptical Studies

Boc-Tic-OH is a chiral compound due to the stereogenic center at the alpha-carbon of the tetrahydroisoquinoline ring. Optical rotation is a fundamental property of chiral substances, measuring their ability to rotate plane-polarized light. yale.edunih.gov The specific optical rotation ([α]D) is a characteristic value for a pure chiral compound under defined conditions of temperature, wavelength, concentration, and solvent. nih.gov For Boc-L-Tic-OH, the specific optical rotation has been reported as +19.0 ± 1.5° (c = 0.7% in methanol) at 20°C and 589 nm. This value is critical for confirming the enantiomeric purity and identity of synthesized Boc-Tic-OH.

Chiroptical studies, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provide more detailed information about the stereochemistry and conformation of chiral molecules. nih.govmdpi.comnih.gov CD measures the differential absorption of left and right circularly polarized light as a function of wavelength, particularly in the UV-Vis range, providing insights into electronic transitions and the spatial arrangement of chromophores. yale.edunih.govmdpi.com VCD, which operates in the infrared region, probes vibrational transitions and can provide detailed information about the three-dimensional structure and conformation of the molecule. yale.edunih.govnih.gov These chiroptical techniques, often combined with theoretical calculations, are powerful tools for assigning absolute configurations and studying conformational preferences in solution. nih.govmdpi.comnih.gov

Conformational Analysis Studies

Conformational analysis aims to understand the preferred spatial arrangements (conformations) of a molecule and the factors that influence their stability. For flexible molecules like Boc-Tic-OH derivatives, which contain rotatable bonds, different conformations can exist in equilibrium, impacting their reactivity and interactions.

Experimental Approaches (e.g., NMR, CD)

Experimental techniques, particularly NMR and CD spectroscopy, are widely used to probe the conformational landscape of molecules in solution. uni-frankfurt.decore.ac.ukiris-biotech.deresearchgate.net As mentioned earlier, NMR parameters such as coupling constants and NOE correlations provide direct experimental constraints on dihedral angles and inter-proton distances, respectively. researchgate.netbeilstein-journals.org By analyzing a set of these parameters, it is possible to build a model of the preferred conformation or ensemble of conformations in solution. researchgate.net For example, the magnitude of vicinal coupling constants (³J) is related to the dihedral angle between the coupled nuclei by the Karplus equation, allowing for the estimation of torsional angles. beilstein-journals.org

Theoretical and Computational Methods in Conformational Research

Theoretical and computational methods play a crucial role in complementing experimental conformational analysis. auremn.org.brmun.caresearchgate.net These methods allow for the exploration of the potential energy surface of a molecule, identifying stable conformers and calculating their relative energies. auremn.org.brcore.ac.uk Common computational approaches include molecular mechanics, quantum mechanics (e.g., ab initio and Density Functional Theory (DFT)), and molecular dynamics simulations. auremn.org.brmun.caresearchgate.netresearchgate.net

Molecular mechanics methods use classical physics to approximate the energy of a given conformation based on parameters derived from experimental data and higher-level calculations. researchgate.netresearchgate.net Quantum mechanics methods provide a more accurate description of the electronic structure and energy, particularly useful for studying hydrogen bonding, electronic effects, and transition states. auremn.org.brresearchgate.net Molecular dynamics simulations simulate the movement of atoms over time, allowing for the exploration of the conformational space and the study of dynamic processes like conformational interconversions. mun.ca

Computational conformational searches can systematically or stochastically generate possible conformers, which are then optimized to find local energy minima. core.ac.ukmun.ca The relative energies of these optimized conformers provide an estimate of their populations at a given temperature. auremn.org.br By comparing calculated spectroscopic parameters (e.g., NMR coupling constants, CD spectra, optical rotations) for different conformers with experimental data, the accuracy of the computational models can be validated, and a more complete picture of the conformational behavior can be obtained. beilstein-journals.orgnih.govmdpi.comnih.govresearchgate.net

Table 2: Common Computational Methods for Conformational Analysis

MethodDescriptionApplications
Molecular MechanicsUses classical force fields to calculate energy based on atomic positions.Rapid exploration of conformational space, initial geometry optimization.
Quantum MechanicsSolves the electronic Schrödinger equation to calculate energy and properties.Accurate energy calculations, study of electronic effects and reaction pathways.
Molecular DynamicsSimulates atomic motion over time based on potential energy.Studying conformational dynamics, sampling conformational space, solvent effects.

Emerging Research Directions and Future Perspectives

Integration of Boc-Tic-OH in Novel Synthetic Methodologies

The integration of Boc-Tic-OH into novel synthetic methodologies is a key area of research aimed at improving the efficiency and sustainability of chemical processes. As a protected amino acid, Boc-Tic-OH is frequently utilized in peptide synthesis iris-biotech.de.

Beyond traditional methods, researchers are exploring innovative approaches for synthesizing Tic derivatives, which can involve Boc-Tic-OH as a starting material or intermediate. These include cycloaddition strategies such as enyne metathesis, [2+2+2] cycloaddition, and Diels-Alder reactions, offering new avenues for constructing complex molecular architectures incorporating the Tic scaffold researchgate.net. The Boc protecting group itself is commonly used in pharmaceutical synthesis, highlighting its established role in multi-step procedures mdpi.com.

Green Chemistry Approaches in Boc-Tic-OH Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of peptides and amino acid derivatives like Boc-Tic-OH to reduce environmental impact. This involves the investigation of eco-friendly solvents and reaction conditions. For instance, studies have explored the use of binary solvent systems, such as propylene (B89431) carbonate, as greener alternatives to conventional, more hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) in peptide synthesis unifi.itrsc.org. While not always specifically focused on Boc-Tic-OH synthesis itself, these advancements in green peptide chemistry are directly applicable to processes involving Boc-protected amino acids. Innovative techniques like solvent-free ball milling are also being explored in organic synthesis, representing another facet of green chemistry that could potentially be applied to the synthesis or reactions of Boc-Tic-OH .

Continuous Flow Chemistry Applications

Continuous flow chemistry is emerging as a powerful tool in organic synthesis, offering advantages such as improved safety, better reaction control, and reduced reaction times compared to traditional batch processes mdpi.com. This technology is being adopted by pharmaceutical companies for key manufacturing steps mdpi.com. Continuous flow synthesis is recognized as an emerging protocol in chemical synthesis . The utility of Boc-protected amino acids within flow chemistry has been demonstrated, for example, in the use of Boc-Val-OH as a co-catalyst in continuous flow C-H functionalization reactions tue.nl. This indicates the potential for integrating Boc-Tic-OH into continuous flow systems for efficient and scalable synthesis of complex molecules.

Exploration of New Derivatization Pathways and Reagents

Research continues into developing new ways to derivatize Boc-Tic-OH and its related structures, as well as exploring novel reagents to achieve these transformations. Boc-D-Tic-OH, an isomer of Boc-Tic-OH, is known to undergo various chemical reactions, suggesting a range of potential derivatization sites and reactivities for the Boc-Tic-OH scaffold .

Derivatization techniques are crucial for modifying molecules to enhance their properties, such as improving their suitability for analytical methods like GC-MS. Common derivatization reactions include acylation, silylation, and alkylation, employing reagents like anhydrides, acyl halides, silyl (B83357) chlorides, and silyl acetamides iu.edunih.govcanada.ca. These general methods provide a foundation for developing specific derivatization strategies for Boc-Tic-OH. The synthesis of novel heterocyclic amino acid-like structures, such as N-Boc-piperidinyl pyrazole (B372694) carboxylates, exemplifies the exploration of new derivatization pathways for Boc-protected cyclic amino acids, which is relevant to expanding the chemical space around the Tic core mdpi.com.

Expanding the Scope of Bioactive Molecule Development

Boc-Tic-OH is a valuable building block in the development of bioactive molecules, particularly in the field of peptide mimetics and peptidomimetics. Its incorporation into peptide sequences can impart conformational constraints, influencing the molecule's interaction with biological targets. Boc-Tic-OH has been used in the synthesis of bioactive peptide mimetics, including derivatives of the opioid receptor antagonist TIPP medchemexpress.com. Compounds containing the Boc-Tic-OH structure have demonstrated δ-opioid receptor antagonist activity biosynth.com.

The Tic residue, the core structure of Boc-Tic-OH, can serve as a rigid analog of phenylalanine or tyrosine or act as a proline surrogate in peptide synthesis peptide.comresearchgate.net. This structural mimicry is valuable for designing peptides with modified biological activity and improved metabolic stability. Boc-Tic-OH is utilized in the synthesis of Dmt-Tic derivatives, which are related to opioid analgesics and are being investigated as potential ligands for opioid receptors researchgate.netunica.itgoogle.com. The broad importance of bioactive molecules in the pharmaceutical industry, exhibiting diverse activities such as cardioprotective, neuroprotective, and antimicrobial properties, underscores the potential of building blocks like Boc-Tic-OH in drug discovery efforts mdpi.com.

Advanced Computational Modeling for Rational Design

Advanced computational modeling plays an increasingly important role in the rational design and optimization of molecules, including those incorporating the Boc-Tic-OH scaffold. Computational models, in conjunction with structural data from techniques like crystallography and NMR, are used to elucidate structure-activity relationships (SAR) and guide the design of new compounds with desired properties unimi.itnih.gov.

Rational design approaches, combining experimental work with computational modeling, have proven effective in developing molecules with enhanced biological activity, such as cyclic peptides with improved antimicrobial properties tdx.cat. Computational frameworks are being developed to enable the rapid screening of numerous potential molecular designs for specific biological behaviors nih.gov. While specific examples of computational modeling applied directly to Boc-Tic-OH derivatives were not extensively highlighted in the search results, the general application of these techniques in rational drug design and the study of molecular interactions is highly relevant to future research directions for this building block. Computational methods can aid in predicting the conformational preferences of Boc-Tic-OH containing peptides, their binding affinity to target receptors, and potential metabolic pathways, thereby accelerating the development of novel bioactive molecules.

Conclusion

Summary of Boc-Tic-OH's Impact on Chemical and Medicinal Research

Boc-Tic-OH, known formally as (S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has exerted a notable impact on chemical and medicinal research primarily through its utility as a versatile intermediate in synthesis. It is widely recognized as a crucial amino acid building block in peptide synthesis, where the Boc group serves to protect the amine functionality during coupling reactions, allowing for controlled elongation of peptide chains. ontosight.aivwr.comchemdad.com The ease with which the Boc group can be selectively removed under acidic conditions further enhances its practicality in multi-step synthetic sequences. ontosight.ai

Beyond standard peptide synthesis, Boc-Tic-OH is frequently employed in the creation of diverse biologically active compounds and pharmaceuticals. ontosight.aichemimpex.com Its incorporation into molecular structures can confer specific conformational constraints due to the rigid tetrahydroisoquinoline ring system, which is valuable in the design of molecules with defined three-dimensional structures necessary for specific biological interactions. This is particularly relevant in the development of peptidomimetics and other small molecules intended to interact with biological targets such as receptors and enzymes. chemimpex.comnih.govunica.itnih.gov Research has demonstrated its application in the synthesis of compounds with potential therapeutic applications, including those targeting neurological disorders and acting as opioid receptor ligands. chemimpex.comnih.govunica.itumich.edu The compound's favorable properties, including stability and reactivity, make it an essential tool for researchers exploring new pharmacological avenues. chemimpex.com

Future Outlook and Unexplored Research Avenues

The importance of Boc-Tic-OH in chemical and medicinal research is expected to continue as the pharmaceutical and biotechnology sectors advance. ontosight.ai Its established role in synthesizing peptides and complex organic molecules ensures its ongoing relevance in the creation of new therapeutic agents. ontosight.aichemimpex.com

Future research involving Boc-Tic-OH is likely to build upon its current applications. This includes its continued use in the design and synthesis of novel peptide-based drugs and peptidomimetics with improved potency, selectivity, and pharmacokinetic properties. Given its successful integration into the synthesis of opioid receptor ligands, further exploration of Boc-Tic-OH-containing structures for modulating opioid receptor activity and other G protein-coupled receptors remains a promising avenue. nih.govunica.itumich.edu

Q & A

Basic Research Questions

Q. How can researchers formulate focused research questions for studying Boc-Tic-OH in peptide synthesis?

  • Methodological Answer : Use the PICOT framework (Population, Intervention/Exposure, Comparison, Outcome, Time) to structure questions. For example:

  • Population: Peptide sequences incorporating Boc-Tic-OH.
  • Intervention: Boc-Tic-OH as a protecting group.
  • Comparison: Other protecting groups (e.g., Fmoc).
  • Outcome: Coupling efficiency, steric effects, or deprotection yield.
  • Time: Reaction duration or stability over time.
  • This framework ensures specificity and aligns with hypothesis-testing goals .
    • Supporting Evidence : PICOT helps identify knowledge gaps (e.g., comparative reactivity of Boc-Tic-OH vs. alternatives) and defines measurable outcomes .

Q. What analytical methods are critical for characterizing Boc-Tic-OH purity and structural integrity?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities.
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., Boc-group retention, Tic ring conformation).
  • Mass Spectrometry (MS) : Validate molecular weight and detect side products.
  • Infrared Spectroscopy (IR) : Monitor functional groups (e.g., carbonyl groups post-deprotection).
    • Best Practices : Cross-validate results using multiple techniques to minimize analytical bias .

Q. How should researchers design experiments to optimize Boc-Tic-OH synthesis conditions?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary parameters (temperature, solvent, catalyst) systematically.
  • Response Variables : Yield, reaction time, byproduct formation.
  • Replication : Conduct triplicate trials to assess reproducibility.
  • Control Groups : Compare with unprotected Tic-OH or alternative Boc-protected amino acids.
    • Documentation : Detailed protocols must be included in supplementary materials for replication .

Advanced Research Questions

Q. How can discrepancies in Boc-Tic-OH reactivity across studies be resolved?

  • Methodological Answer :

  • Variable Isolation : Test individual factors (e.g., solvent polarity, steric hindrance) independently.
  • Meta-Analysis : Compare published data to identify trends (e.g., higher yields in aprotic solvents).
  • Statistical Modeling : Use multivariate regression to quantify interactions between variables.
    • Case Study : Conflicting reports on Boc-Tic-OH stability in acidic conditions may arise from differences in water content or temperature gradients .

Q. What methodologies are effective for studying Boc-Tic-OH’s role in peptide stability under physiological conditions?

  • Methodological Answer :

  • In Vitro Models : Incubate Boc-Tic-OH-containing peptides in simulated biological fluids (e.g., PBS at 37°C).
  • Kinetic Analysis : Monitor degradation rates via HPLC or fluorescence tagging.
  • Comparative Studies : Replace Boc-Tic-OH with non-protected Tic-OH to assess protection efficacy.
    • Advanced Techniques : Isotopic labeling (e.g., deuterated solvents) to track metabolic pathways .

Q. How can researchers minimize side reactions when integrating Boc-Tic-OH into complex peptide architectures?

  • Methodological Answer :

  • Orthogonal Protection Strategies : Combine Boc with acid-labile groups (e.g., Trt for side chains).
  • Stepwise Deprotection : Use mild acids (e.g., TFA with scavengers) to avoid premature cleavage.
  • Computational Modeling : Predict steric clashes using molecular dynamics simulations.
    • Validation : Characterize intermediates at each synthesis step to identify side products early .

Data Analysis and Reporting

Q. How should researchers address contradictions in Boc-Tic-OH’s spectroscopic data?

  • Methodological Answer :

  • Standardized Protocols : Adopt ICH guidelines for spectral acquisition (e.g., consistent solvent systems).
  • Collaborative Studies : Share raw data with peer labs for cross-validation.
  • Error Analysis : Quantify instrument variability (e.g., NMR spectrometer calibration).
    • Example : Discrepancies in NMR chemical shifts may stem from pH differences or residual solvents .

Q. What frameworks guide the ethical and feasible use of Boc-Tic-OH in preclinical studies?

  • Methodological Answer :

  • FINER Criteria : Ensure research is Feasible, Interesting, Novel, Ethical, and Relevant.
  • PICOT Refinement : Align study objectives with regulatory requirements (e.g., ICH safety assessments).
    • Documentation : Pre-register study designs to enhance transparency and reduce bias .

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Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.